molecular formula C10H18O B2881197 1-(3,5-Dimethylcyclohexyl)ethan-1-one CAS No. 1341316-69-5

1-(3,5-Dimethylcyclohexyl)ethan-1-one

Cat. No.: B2881197
CAS No.: 1341316-69-5
M. Wt: 154.253
InChI Key: BYAGTDRBAUXTFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dimethylcyclohexyl)ethan-1-one is an organic compound belonging to the class of cyclic ketones. It is characterized by a cyclohexane ring substituted with two methyl groups at the 3rd and 5th positions and an ethanone group at the 1st position. This compound is known for its applications in various fields, including fragrance and flavor industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethylcyclohexyl)ethan-1-one typically involves the alkylation of cyclohexanone derivatives. One common method is the Friedel-Crafts acylation reaction, where cyclohexanone is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, continuous flow systems, and stringent quality control measures to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethylcyclohexyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methyl groups on the cyclohexane ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or diketones.

    Reduction: Alcohols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

1-(3,5-Dimethylcyclohexyl)ethan-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the fragrance and flavor industry due to its aromatic properties.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylcyclohexyl)ethan-1-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-2-cyclohexen-1-one: Another cyclic ketone with similar structural features but different reactivity and applications.

    1-(3,3-Dimethylcyclohexyl)ethan-1-one: A structural isomer with distinct chemical properties.

Uniqueness

1-(3,5-Dimethylcyclohexyl)ethan-1-one is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications, particularly in the fragrance and flavor industry.

Properties

IUPAC Name

1-(3,5-dimethylcyclohexyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-7-4-8(2)6-10(5-7)9(3)11/h7-8,10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYAGTDRBAUXTFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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